N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an indole core, and multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Next, the piperazine ring is introduced through a nucleophilic substitution reaction. Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzylpiperazine is then coupled with the indole core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist or agonist.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
- 3-[(4-benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-1H-indole
Uniqueness
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the indole core and the piperazine ring, along with the methoxy and carboxamide groups, provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C25H30N4O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-22-15-19-14-21(27-20(19)16-23(22)33-2)25(31)26-9-8-24(30)29-12-10-28(11-13-29)17-18-6-4-3-5-7-18/h3-7,14-16,27H,8-13,17H2,1-2H3,(H,26,31) |
InChI Key |
BADYVCOKYGOJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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